2-Amino-6-anilino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-anilino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a pyridine ring substituted with amino, anilino, and cyanomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-anilino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyridine-3,5-dicarbonitrile with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with anilino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-anilino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The anilino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-anilino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-anilino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles: These compounds have similar structural features but differ in the substituents on the pyridine ring.
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These derivatives exhibit similar chemical properties but have different substituents that can affect their reactivity and applications.
Uniqueness
2-Amino-6-anilino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
IUPAC Name |
2-amino-6-anilino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c16-7-6-11-12(8-17)14(19)21-15(13(11)9-18)20-10-4-2-1-3-5-10/h1-5H,6H2,(H3,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGVDGPFBCMLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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